ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate
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Overview
Description
Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and two methyl groups attached to the indole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 1H-indole-3-carboxylate
- 1-Benzyl-2,3-dimethyl-1H-indole
- Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Comparison: Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate is unique due to the presence of both benzyl and ethyl ester groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups .
Properties
IUPAC Name |
ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-23-20(22)17-10-11-19-18(12-17)14(2)15(3)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNHFNALZZQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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